molecular formula C17H15N3O2 B13968651 2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile

2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile

Cat. No.: B13968651
M. Wt: 293.32 g/mol
InChI Key: ZDAYDADAZFYDEB-UHFFFAOYSA-N
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Description

2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the malononitrile family, which is widely used in organic synthesis due to its reactivity and versatility. The presence of the chromenyl group and the diethylamino substituent makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon bonds between an aldehyde or ketone and an active methylene compound like malononitrile. The reaction is usually catalyzed by a base such as piperidine or pyridine and carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE involves its interaction with various molecular targets and pathways. The chromenyl group and the diethylamino substituent play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE is unique due to its combination of the chromenyl group and the diethylamino substituent. This combination enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-[[7-(diethylamino)-2-oxochromen-3-yl]methylidene]propanedinitrile

InChI

InChI=1S/C17H15N3O2/c1-3-20(4-2)15-6-5-13-8-14(7-12(10-18)11-19)17(21)22-16(13)9-15/h5-9H,3-4H2,1-2H3

InChI Key

ZDAYDADAZFYDEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=C(C#N)C#N

Origin of Product

United States

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